2-(Methylsulfinyl)-1,1-diphenylethanol
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Overview
Description
2-(Methylsulfinyl)-1,1-diphenylethanol is an organosulfur compound characterized by the presence of a sulfoxide group attached to a diphenylethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfinyl)-1,1-diphenylethanol typically involves the oxidation of 2-(Methylthio)-1,1-diphenylethanol. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure the selective formation of the sulfoxide group without overoxidation to the sulfone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agent and reaction conditions is optimized to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfinyl)-1,1-diphenylethanol undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone group.
Reduction: The sulfoxide group can be reduced back to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides, alkyl halides.
Major Products Formed
Oxidation: Formation of 2-(Methylsulfonyl)-1,1-diphenylethanol.
Reduction: Formation of 2-(Methylthio)-1,1-diphenylethanol.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Scientific Research Applications
2-(Methylsulfinyl)-1,1-diphenylethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential role in biological systems due to its sulfoxide group, which can interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Methylsulfinyl)-1,1-diphenylethanol involves its ability to interact with biological molecules through its sulfoxide group. This interaction can modulate various biochemical pathways, including those involved in oxidative stress and inflammation. The sulfoxide group can act as an electron acceptor, influencing redox reactions within cells .
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)-1,1-diphenylethanol: The sulfide analog of the compound.
2-(Methylsulfonyl)-1,1-diphenylethanol: The sulfone analog formed by further oxidation.
Diphenylethanol: The parent compound without the sulfur-containing group.
Uniqueness
2-(Methylsulfinyl)-1,1-diphenylethanol is unique due to the presence of the sulfoxide group, which imparts distinct chemical and biological properties. The sulfoxide group enhances the compound’s reactivity and potential interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
2863-39-0 |
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Molecular Formula |
C15H16O2S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2-methylsulfinyl-1,1-diphenylethanol |
InChI |
InChI=1S/C15H16O2S/c1-18(17)12-15(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3 |
InChI Key |
NRPMVXLUGYNYSA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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